molecular formula C18H16ClN3O B2715454 3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one CAS No. 899999-60-1

3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one

Cat. No.: B2715454
CAS No.: 899999-60-1
M. Wt: 325.8
InChI Key: OEAVDTAVNNZHQZ-UHFFFAOYSA-N
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Description

3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrazinone core substituted with benzylamino and chloromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-methylpyrazine: Shares the pyrazine core but lacks the benzylamino and chloromethylphenyl groups.

    3-chloro-2-methylpyrazine: Similar structure but without the benzylamino group.

Uniqueness

3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzylamino)-1-(3-chloro-2-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-15(19)8-5-9-16(13)22-11-10-20-17(18(22)23)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAVDTAVNNZHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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